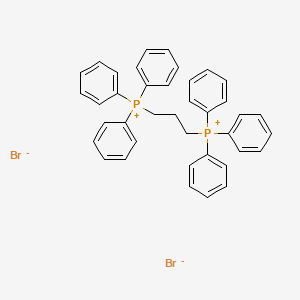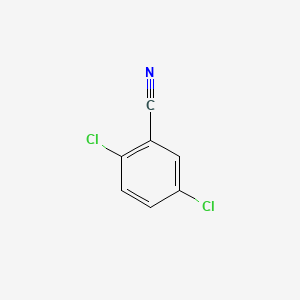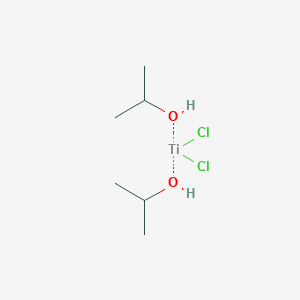
Dichloro(diisopropoxy)titanium
概要
説明
It appears as a white to light yellow powder or crystal and is known for its moisture and heat sensitivity . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
作用機序
Target of Action
It is known that titanium compounds generally interact with various biological molecules due to their high reactivity .
Mode of Action
Titanium compounds are generally known for their strong oxidizing properties, which allow them to interact with various biological molecules .
Biochemical Pathways
Titanium compounds can potentially affect a wide range of biochemical processes due to their high reactivity .
Pharmacokinetics
Titanium compounds are generally known to have low bioavailability due to their poor absorption and rapid excretion .
Result of Action
Due to the high reactivity of titanium compounds, they can potentially cause oxidative stress and damage to biological molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dichloro(diisopropoxy)titanium. For instance, the compound is sensitive to moisture and heat, and should be stored under inert gas at temperatures below 0°C .
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(diisopropoxy)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol. The reaction typically occurs under controlled conditions to prevent moisture and heat sensitivity issues. The general reaction is as follows:
TiCl4+2C3H7OH→Ti(OCH(CH3)2)2Cl2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often stored under inert gas and at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
Dichloro(diisopropoxy)titanium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of titanium.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles. The reactions typically occur under anhydrous conditions to prevent hydrolysis and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with alcohols can produce titanium alkoxides, while reactions with amines can yield titanium amides .
科学的研究の応用
Dichloro(diisopropoxy)titanium has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.
Material Science: The compound is used in the preparation of titanium-based materials, such as coatings and thin films.
Biological Research:
類似化合物との比較
Similar Compounds
Titanium Tetrachloride (TiCl₄): A precursor to dichloro(diisopropoxy)titanium, used in similar applications but with different reactivity.
Titanium Isopropoxide (Ti(OiPr)₄): Another titanium-based compound used in catalysis and material science, with different ligand environments.
Uniqueness
This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics. Its ability to participate in both substitution and redox reactions makes it versatile for various applications .
特性
IUPAC Name |
dichlorotitanium;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFOWZGURYLHA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Ti]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2O2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-99-2 | |
| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorobis(propan-2-olato)titanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Dichloro(diisopropoxy)titanium in the Michael addition reaction described in the research?
A1: this compound acts as a Lewis acid catalyst in the Michael addition of 1-(trimethylsiloxy)cyclohexene to β-nitrostyrenes. [, ] Importantly, its presence leads to a reversal in the typical stereochemical outcome of this reaction. Instead of the expected ul addition commonly observed with enolates or enamines, this compound promotes lk addition, resulting in the preferential formation of aryl(nitroethyl)-substituted cyclohexanones with the less common l configuration. [] This control over stereochemistry is crucial for synthesizing specific diastereomers, which can be challenging to access through other methods.
Q2: How does this compound influence the stereoselectivity of the reaction?
A2: While the exact mechanism is not fully elucidated in the provided research, this compound likely coordinates to both the 1-(trimethylsiloxy)cyclohexene and the β-nitrostyrene, forming a highly organized transition state. [] This coordination influences the facial approach of the reactants, favoring the lk addition. The specific steric and electronic interactions within this transition state, dictated by the Lewis acid, are responsible for the observed diastereoselectivity. Further mechanistic studies would be needed to confirm the exact role of this compound in the transition state.
Q3: What are the potential applications of this this compound-catalyzed Michael addition in organic synthesis?
A3: This reaction provides a new route to access a variety of aryl(nitroethyl)-substituted cyclohexanones with defined stereochemistry. [, ] These compounds can serve as valuable building blocks in the synthesis of more complex molecules. For instance, the resulting cyclic nitronates can be further functionalized through nitroaldol additions or [3+2]-dipolar cycloadditions, ultimately leading to highly functionalized products with multiple stereocenters. [] This methodology expands the synthetic toolbox for chemists, enabling the construction of diverse molecular architectures with precise control over stereochemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


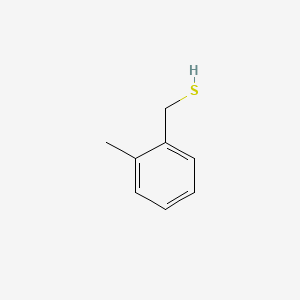
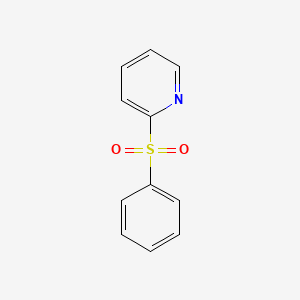

![Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1580737.png)




